3,6-Dimethylthieno[3,2-b]thiophene-2,5-dione
Overview
Description
3,6-Dimethylthieno[3,2-b]thiophene-2,5-dione is an organic compound with the molecular formula C8H6O2S2. It is a member of the thienothiophene family, which consists of fused thiophene rings. This compound is known for its unique electronic properties and has garnered interest in various fields, including materials science and organic electronics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dimethylthieno[3,2-b]thiophene-2,5-dione typically involves the following steps:
Starting Materials: The synthesis begins with commercially available thiophene derivatives.
Cyclization: The key step involves the cyclization of these derivatives to form the fused thienothiophene structure.
Oxidation: The final step involves the oxidation of the intermediate compounds to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
3,6-Dimethylthieno[3,2-b]thiophene-2,5-dione undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into the corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thiophene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydro derivatives.
Substitution: Halogenated, nitrated, and other functionalized derivatives.
Scientific Research Applications
3,6-Dimethylthieno[3,2-b]thiophene-2,5-dione has a wide range of applications in scientific research:
Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaic (OPV) cells due to its excellent electronic properties.
Materials Science: Its unique structure makes it a valuable building block for the synthesis of conjugated polymers and other advanced materials.
Chemical Sensors: It is employed in the design of chemical sensors for detecting various analytes.
Mechanism of Action
The mechanism of action of 3,6-Dimethylthieno[3,2-b]thiophene-2,5-dione in electronic applications involves its ability to facilitate charge transfer and transport. The fused thiophene rings provide a conjugated system that allows for efficient π-π stacking and electron delocalization. This enhances its conductivity and makes it suitable for use in electronic devices .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-b]thiophene: A parent compound with similar electronic properties but without the methyl groups.
Dithieno[3,2-b2’,3’-d]thiophene: Another fused thiophene derivative with extended conjugation.
Uniqueness
3,6-Dimethylthieno[3,2-b]thiophene-2,5-dione is unique due to the presence of methyl groups at the 3 and 6 positions, which can influence its electronic properties and reactivity. This makes it a versatile compound for various applications in materials science and organic electronics .
Properties
IUPAC Name |
3,6-dimethylthieno[3,2-b]thiophene-2,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O2S2/c1-3-5-6(12-7(3)9)4(2)8(10)11-5/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDZXABIVECLHID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C(=O)S2)C)SC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20540579 | |
Record name | 3,6-Dimethylthieno[3,2-b]thiophene-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20540579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64942-17-2 | |
Record name | 3,6-Dimethylthieno[3,2-b]thiophene-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20540579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.